2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide
Description
Properties
IUPAC Name |
2-methoxy-5-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S2/c1-23-13-3-2-11(8-12(13)15(16)20)26(21,22)19-6-4-10(5-7-19)24-14-9-17-25-18-14/h2-3,8-10H,4-7H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNQJYXJEAHJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the attachment of the piperidine ring, and the final coupling with the methoxybenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and piperidine moiety are key functional groups that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **4-((1,2,5-Thiadiazol-3-yl)oxy)piperidin-1-yl)(6-ethoxypyridin-3-yl)methanone
- **{[4-(1-piperidinyl)-1,2,5-thiadiazol-3-yl]oxy}acetic acid
Uniqueness
2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structure
The compound consists of a benzamide core substituted with a methoxy group and a piperidine moiety linked to a thiadiazole. The structural design aims to enhance its interaction with biological targets, particularly in cancer therapy.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:
The compound demonstrated significant inhibitory activity against multiple human cancer cell lines, suggesting a broad-spectrum anticancer potential.
The mechanisms by which this compound exerts its effects include:
- Tubulin Binding : The compound binds to tubulin, preventing its polymerization, which is crucial for mitotic spindle formation during cell division.
- Apoptosis Induction : It promotes apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.
Case Studies
Several case studies have investigated the efficacy of this compound in vivo and in vitro:
- In Vivo Efficacy : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was attributed to both direct cytotoxic effects and modulation of the tumor microenvironment.
- In Vitro Studies : In vitro assays using MTT and colony formation assays confirmed that the compound effectively reduces cell viability and colony formation in treated cancer cells.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methoxy-5-{[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}benzamide?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting a benzamide precursor with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Piperidine functionalization : Coupling the thiadiazole-3-yloxy group to the piperidine ring via nucleophilic substitution or Mitsunobu reactions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product. Yields range from 70–94%, depending on reaction optimization .
Q. Which analytical techniques are critical for structural confirmation?
Key methods include:
Q. What preliminary biological screening data exist for this compound?
Structural analogs (e.g., sulfonamide-linked benzamides) show:
- Antitumor activity : IC₅₀ values of 0.5–10 µM against 60 cancer cell lines (NCI-60 panel) .
- Enzyme inhibition : Potential interaction with kinases or Bcl-2 family proteins, inferred from molecular docking studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Strategies include:
- Piperidine modification : Replace the thiadiazole-3-yloxy group with other heterocycles (e.g., oxadiazole or triazole) to assess steric/electronic effects .
- Sulfonamide substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding affinity .
- In vitro assays : Test derivatives against specific cancer cell lines (e.g., leukemia HL-60 or breast MCF-7) to correlate structural changes with potency .
Q. What experimental approaches address contradictions in biological activity data?
Discrepancies may arise from assay conditions or target variability. Mitigation involves:
- Standardized protocols : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) .
- Multi-parametric analysis : Use dose-response curves and time-dependent activity measurements to validate IC₅₀ values .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., Bcl-2) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Advanced methodologies include:
- Cellular thermal shift assays (CETSA) : Identify direct protein targets by measuring thermal stability shifts .
- Transcriptomic profiling : RNA-seq to map downstream pathways (e.g., apoptosis or cell cycle regulation) .
- In vivo models : Evaluate pharmacokinetics (e.g., oral bioavailability in rodents) and efficacy in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
